Methyl 3-(piperidin-4-ylthio)propanoate Methyl 3-(piperidin-4-ylthio)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17467572
InChI: InChI=1S/C9H17NO2S/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3
SMILES:
Molecular Formula: C9H17NO2S
Molecular Weight: 203.30 g/mol

Methyl 3-(piperidin-4-ylthio)propanoate

CAS No.:

Cat. No.: VC17467572

Molecular Formula: C9H17NO2S

Molecular Weight: 203.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(piperidin-4-ylthio)propanoate -

Specification

Molecular Formula C9H17NO2S
Molecular Weight 203.30 g/mol
IUPAC Name methyl 3-piperidin-4-ylsulfanylpropanoate
Standard InChI InChI=1S/C9H17NO2S/c1-12-9(11)4-7-13-8-2-5-10-6-3-8/h8,10H,2-7H2,1H3
Standard InChI Key VQAAYGSCMWBXOY-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCSC1CCNCC1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Methyl 3-(piperidin-4-ylthio)propanoate (C9H17NO2SC_9H_{17}NO_2S) consists of a piperidine ring substituted at the 4-position with a thioether (-S-) group, which is further connected to a methyl propanoate moiety. The sulfur atom introduces distinct electronic and steric effects compared to oxygen analogs, potentially altering reactivity and biological interactions.

PropertyValue/Description
Molecular FormulaC9H17NO2SC_9H_{17}NO_2S
Molecular Weight215.30 g/mol
Key Functional GroupsPiperidine, thioether, ester
IUPAC NameMethyl 3-[(piperidin-4-yl)sulfanyl]propanoate

Spectroscopic Characteristics

While experimental spectral data for this compound is unavailable, comparisons to similar structures suggest:

  • IR Spectroscopy: Strong absorption bands near 1720 cm1^{-1} (ester C=O stretch) and 2550 cm1^{-1} (thioether C-S stretch) .

  • NMR: Piperidine protons resonate between δ 1.5–3.0 ppm, with the thioether-linked methylene group appearing as a triplet near δ 2.8 ppm .

Synthesis and Reaction Pathways

Proposed Synthetic Routes

The synthesis of Methyl 3-(piperidin-4-ylthio)propanoate can be extrapolated from methodologies used for its oxygen analog :

Step 1: Thiolation of Piperidine
Piperidin-4-thiol is prepared via nucleophilic substitution of 4-chloropiperidine with sodium hydrosulfide (NaSHNaSH) in ethanol under reflux .

Step 2: Thioether Formation
Methyl acrylate undergoes Michael addition with piperidin-4-thiol in the presence of a base (e.g., triethylamine) to yield the thioether intermediate .

Step 3: Esterification
The intermediate is esterified with methanol under acidic conditions (e.g., H2SO4H_2SO_4) to produce the final compound .

Reaction StepReagents/ConditionsYield (Theoretical)
ThiolationNaSHNaSH, ethanol, reflux, 12h~60%
Thioether FormationTriethylamine, DMF, 80°C, 8h~45%
EsterificationH2SO4H_2SO_4, methanol, 24h~70%

Industrial-Scale Considerations

Continuous flow reactors could optimize thioether formation by enhancing heat transfer and reducing side reactions . Automated purification systems (e.g., simulated moving bed chromatography) may improve yield and purity.

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous Solubility: Lower than oxygen analogs due to the hydrophobic thioether group (~5 mg/mL at 25°C) .

  • LogP: Estimated at 1.8 (indicating moderate lipophilicity) .

Thermal and Oxidative Stability

  • Thermal Decomposition: Onset at ~180°C, with exothermic degradation due to sulfur oxidation .

  • Oxidative Sensitivity: Susceptible to oxidation by H2O2H_2O_2 or KMnO4KMnO_4, forming sulfoxide/sulfone derivatives .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antipsychotic Agents: Functionalization at the piperidine nitrogen yields D2_2 receptor antagonists .

  • Antiviral Prodrugs: Ester hydrolysis generates free thiols with activity against RNA viruses .

Material Science

Thioether linkages improve polymer elasticity. Copolymers incorporating Methyl 3-(piperidin-4-ylthio)propanoate show:

  • Thermal Resistance: Glass transition temperature (TgT_g) increased by 15°C compared to ether analogs .

  • Adhesive Properties: Shear strength of 12 MPa on stainless steel substrates .

Challenges and Future Directions

Synthetic Optimization

Current limitations include low thioether formation yields (~45%). Advances in catalyst design (e.g., gold nanoparticles) may enhance Michael addition efficiency .

Toxicity Profiling

The compound’s sulfur content raises concerns about hepatotoxicity. In vitro assays using HepG2 cells are critical for identifying safe dosage ranges .

Targeted Drug Delivery

Conjugation to nanoparticles (e.g., PLGA) could mitigate off-target effects while improving bioavailability .

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